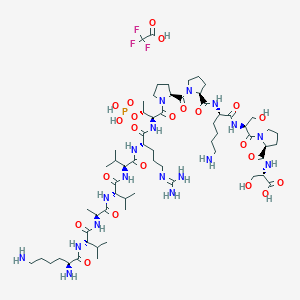

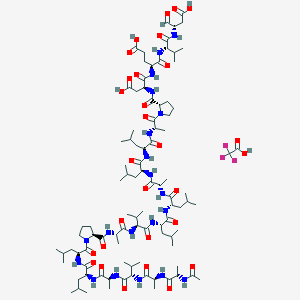

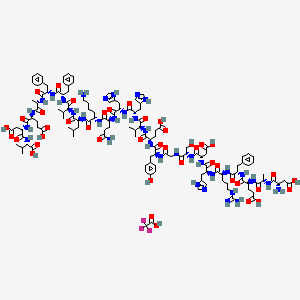

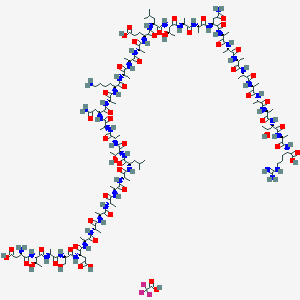

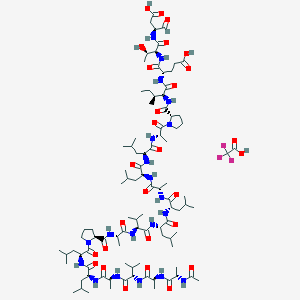

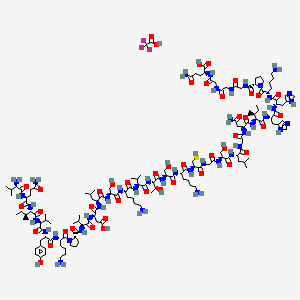

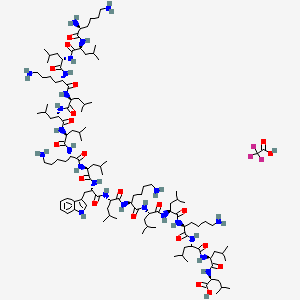

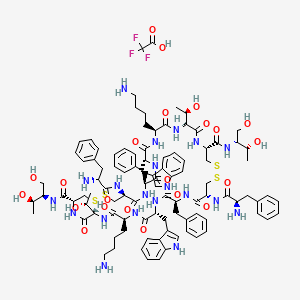

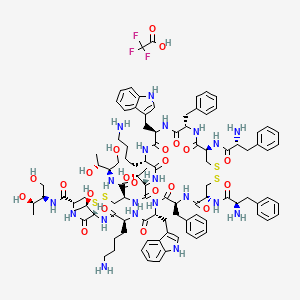

Atosiban (free acid) Trifluoroacetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Atosiban (free acid) Trifluoroacetate is a synthetic peptide that acts as an antagonist of the hormones oxytocin and vasopressin. It is primarily used as a tocolytic agent to delay preterm labor in pregnant women. The compound is a nonapeptide, desamino-oxytocin analogue, and a competitive vasopressin/oxytocin receptor antagonist .

作用机制

Target of Action

Atosiban is an inhibitor of the hormones oxytocin and vasopressin . These hormones play a crucial role in the process of labor, with oxytocin being primarily responsible for inducing uterine contractions .

Mode of Action

Atosiban is a synthetic peptide oxytocin antagonist . It works by binding to oxytocin receptors, thereby inhibiting the oxytocin-mediated release of inositol trisphosphate from the myometrial cell membrane . This interaction results in a reduction in the frequency of uterine contractions, which helps to delay pre-term birth in adult females .

Biochemical Pathways

The primary biochemical pathway affected by Atosiban involves the oxytocin-mediated release of inositol trisphosphate from the myometrial cell membrane . This action results in reduced release of intracellular, stored calcium from the sarcoplasmic reticulum of myometrial cells and reduced influx of Ca 2+ from the extracellular space through voltage-gated channels . In addition, Atosiban suppresses oxytocin-mediated release of PGE and PGF from the decidua .

Pharmacokinetics

The pharmacokinetics of Atosiban in humans have been studied, with findings indicating that the total body clearance of Atosiban is approximately 0.623 ± 0.099 L/h/kg, and the half-life is around 16.2 ± 2.4 minutes . This suggests that Atosiban is rapidly cleared from the body, which is an important consideration in terms of its bioavailability and therapeutic efficacy.

Result of Action

The primary result of Atosiban’s action is the reduction in the frequency of uterine contractions, which helps to delay pre-term birth in adult females . By inhibiting the action of oxytocin and vasopressin, Atosiban induces uterine quiescence, effectively halting premature labor .

Action Environment

Trifluoroacetic acid, the free acid form of Atosiban, is highly soluble and has been detected in various environmental settings, including rain, fog, and water bodies . This suggests that environmental factors such as pH and the presence of water can influence the action, efficacy, and stability of Atosiban. More research is needed to fully understand the impact of environmental factors on the action of atosiban .

生化分析

Biochemical Properties

Atosiban (free acid) Trifluoroacetate is known to interact with various enzymes and proteins. It is a competitive antagonist of oxytocin receptors (OTR) and can inhibit oxytocin from binding to its receptors, which are expressed by the myoepithelial cells of the mammary gland, and in both the myometrium and endometrium of the uterus . This interaction plays a crucial role in reducing uterine contractility .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by reducing the frequency of uterine contractions, thereby delaying preterm birth . It also impacts cell signaling pathways, specifically inhibiting the oxytocin-mediated release of inositol trisphosphate from the myometrial cell membrane .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its influence on gene expression. It acts as an antagonist of Gq coupling, which explains the inhibition of the inositol triphosphate pathway responsible for the effect on uterine contraction .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that it does not significantly improve pregnancy outcomes of patients with repeated embryo implantation failure (RIF) in frozen embryo transfer (FET) cycles

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In one study, patients were administered Atosiban intravenously 30 minutes prior to FET with a dose of 37.5 mg . The study did not report any toxic or adverse effects at this dosage .

Metabolic Pathways

It is known to inhibit the oxytocin-mediated release of inositol trisphosphate, which could potentially affect metabolic flux or metabolite levels .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Atosiban involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). The key intermediate, NH2-Ile-Thr(Bzl)-Asn-Cys(Bzl)-Pro-COOH, is prepared from N-Boc-S-Bzl-cysteine by the repetitive N,O-bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) strategy . The disulfide bond closure is a critical step, which can be achieved using various oxidizing agents such as atmospheric oxygen, potassium ferricyanide, dimethyl sulfoxide, and hydrogen peroxide .

Industrial Production Methods: For industrial production, the solid-phase synthesis method is preferred due to its efficiency and scalability. The process involves the cyclization of a protected intermediate with the formation of the disulfide bond during solid-phase synthesis, minimizing the formation of by-products . The use of different condensing agent/activator combinations at different sites, such as DIC/HOBT, TBTU/HOBT, HBTU/HOBT, and BOP/HOBT, enhances the yield and purity of the final product .

化学反应分析

Types of Reactions: Atosiban undergoes various chemical reactions, including oxidation, reduction, and substitution. The formation of the disulfide bond is a key oxidation reaction, which is essential for the biological activity of the compound .

Common Reagents and Conditions: Common reagents used in the synthesis of Atosiban include atmospheric oxygen, potassium ferricyanide, dimethyl sulfoxide, and hydrogen peroxide for oxidation reactions . The peptide cleavage, oxidation, and purification steps are crucial for obtaining high-purity Atosiban .

Major Products Formed: The major product formed from these reactions is the cyclic disulfide form of Atosiban, which is the active form of the compound used in medical applications .

科学研究应用

Atosiban has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to delay preterm labor by inhibiting uterine contractions . In biological research, Atosiban is used to study the role of oxytocin and vasopressin in various physiological processes .

相似化合物的比较

Atosiban is unique in its dual antagonistic action on both oxytocin and vasopressin receptors. Similar compounds include other oxytocin receptor antagonists such as barusiban and retosiban . Atosiban’s ability to inhibit both oxytocin and vasopressin receptors makes it particularly effective in delaying preterm labor .

属性

IUPAC Name |

2-[[(2S)-5-amino-2-[[(2S)-1-[(4R,7S,10S,16R)-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H66N10O13S2.C2HF3O2/c1-5-23(3)35-41(63)52-36(24(4)54)42(64)49-29(20-32(45)55)38(60)50-30(43(65)53-17-8-10-31(53)40(62)48-27(9-7-16-44)37(59)46-21-34(57)58)22-68-67-18-15-33(56)47-28(39(61)51-35)19-25-11-13-26(14-12-25)66-6-2;3-2(4,5)1(6)7/h11-14,23-24,27-31,35-36,54H,5-10,15-22,44H2,1-4H3,(H2,45,55)(H,46,59)(H,47,56)(H,48,62)(H,49,64)(H,50,60)(H,51,61)(H,52,63)(H,57,58);(H,6,7)/t23-,24+,27-,28+,29-,30-,31-,35?,36-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDVZIVGNINVNA-XULXJPONSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)O)CC(=O)N)C(C)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@@H](C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN)C(=O)NCC(=O)O)CC(=O)N)[C@@H](C)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H67F3N10O15S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1109.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

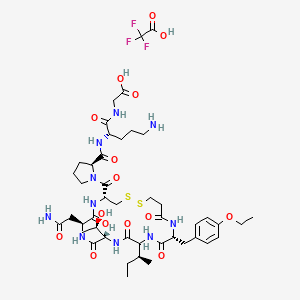

![3-[1-[4-[7-(diethylamino)-4-methyl-2-oxochromen-3-yl]phenyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-[(2R)-2-hydroxy-3-[(1S,14R,18S,20S,23S,28S,31S,34R)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]propanamide;2,2,2-trifluoroacetic acid](/img/structure/B6295640.png)

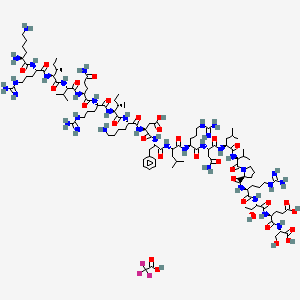

![acetic acid;(3R,6S,9S,12S,15R,20R,23S,26S,29S,32S)-3,6-bis(4-aminobutyl)-N-[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]-15-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[(4-fluorobenzoyl)amino]pentanoyl]amino]pentanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-26-(3-carbamimidamidopropyl)-9,23-bis[3-(carbamoylamino)propyl]-12,29-bis[(4-hydroxyphenyl)methyl]-2,5,8,11,14,22,25,28,31-nonaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30-nonazabicyclo[30.3.0]pentatriacontane-20-carboxamide](/img/structure/B6295694.png)